molecular formula C5H14Cl2N2 B056566 N,N-dimethylazetidin-3-amine dihydrochloride CAS No. 124668-49-1

N,N-dimethylazetidin-3-amine dihydrochloride

Cat. No. B056566
M. Wt: 173.08 g/mol
InChI Key: DHXXDTCOJUYKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N,N-dimethylazetidin-3-amine dihydrochloride and related compounds involves innovative approaches to form the azetidine ring, which is significant in bioactive molecules. For instance, an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines provides a route to 3,3-dimethylazetidines in a diastereoselective manner, demonstrating a new strategy for synthesizing bioactively important dimethylazetidines (Jin et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a molecule. For related compounds, such as N-amino-3,5-dimethylpyridinium chloride, crystal structures reveal the precise orientation of substituents and their electronic interactions, providing insights into the steric and electronic demands of the azetidine ring and its derivatives (Palenik et al., 1990).

Chemical Reactions and Properties

N,N-dimethylazetidin-3-amine dihydrochloride undergoes various chemical reactions, reflecting its reactivity and potential as an intermediate in organic synthesis. For instance, oxidative condensation with amines to form 1,4-dihydropyridines showcases its utility in synthesizing nitrogen-containing compounds in an environmentally friendly manner (Yu et al., 2015).

Scientific Research Applications

  • Synthesis and Application in Antibiotic Preparation : T. Fleck et al. (2003) described the synthesis of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, in the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis involved an asymmetric Michael addition and stereoselective alkylation steps (Fleck, McWhorter, DeKam, & Pearlman, 2003).

  • Disinfection By-products Formation : Julien Le Roux et al. (2011) investigated the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, during chloramination of nitrogenous contaminants including tertiary amines. This study revealed the structural characteristics of tertiary amines that influence NDMA formation (Le Roux, Gallard, & Croué, 2011).

  • Identification of DNA Adducts : L. Cui et al. (2007) explored the formation of DNA adducts by 3,5-dimethylaniline (3,5-DMA), which might be involved in the carcinogenic mechanism. They identified major DNA adducts formed by the reaction of N-acetoxy-3,5-dimethylaniline with DNA, providing chemical support for a carcinogenic mechanism of action by 3,5-DMA (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).

  • NDMA Formation from Pharmaceuticals : R. Shen and S. Andrews (2013) studied the role of pH in NDMA formation from amine-based pharmaceuticals during chloramination. They found that the maximum NDMA formation typically occurs in the pH range of 7-8, providing insights into the conditions that favor NDMA formation (Shen & Andrews, 2013).

  • Quantitative Glycomic Analysis : Bingming Chen et al. (2018) extended the application of an amine-reactive chemical tag, dimethyl pyrimidinyl ornithine (DiPyrO), for quantitative analysis of N-linked glycans released from glycoproteins. This study demonstrates the versatility of amine-reactive tags in glycomic analysis (Chen, Feng, Frost, Zhong, Buchberger, Johnson, Xu, Kim, Puccetti, Diamond, Ikonomidou, & Li, 2018).

  • Amine Activators in Acrylic Bone Cements : P. A. Liso et al. (1997) analyzed new tertiary amine activators similar to N,N-dimethyl-4-toluidine, but with reduced toxicity, for use in curing acrylic bone cements. They found that the new activators demonstrated lower toxicity and had antiseptic properties, making them promising for orthopedic surgery and dentistry applications (Liso, Vázquez, Rebuelta, Hernáez, Rotger, & San Román, 1997).

Safety And Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

N,N-dimethylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7(2)5-3-6-4-5;;/h5-6H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXXDTCOJUYKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622602
Record name N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylazetidin-3-amine dihydrochloride

CAS RN

124668-49-1
Record name N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylazetidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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